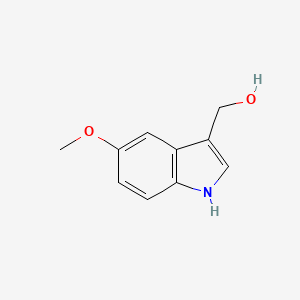

(5-methoxy-1H-indol-3-yl)methanol

説明

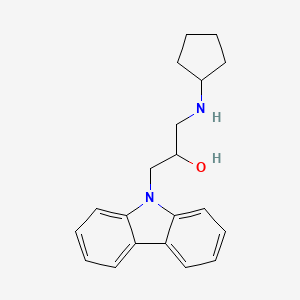

“(5-methoxy-1H-indol-3-yl)methanol” is a chemical compound with the CAS Number: 77419-78-4 . It has a molecular weight of 177.2 and its IUPAC name is (5-methoxy-1H-indol-3-yl)methanol . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for “(5-methoxy-1H-indol-3-yl)methanol” is1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“(5-methoxy-1H-indol-3-yl)methanol” is a solid at ambient temperature . It has a molecular weight of 177.2 .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of (5-methoxy-1H-indol-3-yl)methanol, focusing on six unique fields:

Neuroprotection and Neurodegenerative Diseases

(5-methoxy-1H-indol-3-yl)methanol has shown potential in neuroprotection, particularly against oxidative stress and neurotoxicity. Studies have demonstrated its efficacy in protecting neuronal cells from damage induced by hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA), which are commonly used to model oxidative stress and Parkinson’s disease . This makes it a promising candidate for developing treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related cellular damage. Its ability to scavenge free radicals and inhibit lipid peroxidation has been highlighted in various studies . These properties are beneficial in preventing and managing conditions associated with oxidative stress, including cardiovascular diseases and certain types of cancer.

Anticancer Research

Indole derivatives, including (5-methoxy-1H-indol-3-yl)methanol, have been explored for their anticancer properties. They have shown potential in inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in various cancer cell lines . This makes them valuable in the development of new anticancer therapies, particularly for cancers that are resistant to conventional treatments.

Antimicrobial Applications

The antimicrobial properties of (5-methoxy-1H-indol-3-yl)methanol have been investigated, showing effectiveness against a range of bacterial and fungal pathogens . This compound can be used in developing new antimicrobial agents to combat antibiotic-resistant strains and improve infection control.

Anti-inflammatory Effects

Research has indicated that (5-methoxy-1H-indol-3-yl)methanol possesses anti-inflammatory properties, making it useful in treating inflammatory conditions . Its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines can be beneficial in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Plant Growth Regulation

Indole derivatives are known to play a role in plant growth and development. (5-methoxy-1H-indol-3-yl)methanol can be used as a plant growth regulator, influencing processes such as cell division, elongation, and differentiation . This application is particularly relevant in agricultural research, where it can be used to enhance crop yield and stress resistance.

Safety and Hazards

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to suppress the iron-induced lipid peroxidation .

Pharmacokinetics

The safety profiles of similar indole derivatives have been studied, with most showing good safety profiles .

Result of Action

Similar indole derivatives have been found to exhibit neuroprotective properties . For instance, some derivatives of 5-methoxy-indole carboxylic acid have shown strong neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

特性

IUPAC Name |

(5-methoxy-1H-indol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHPTCVFDZJNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methoxy-1H-indol-3-yl)methanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)

![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)